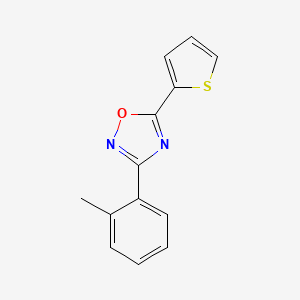

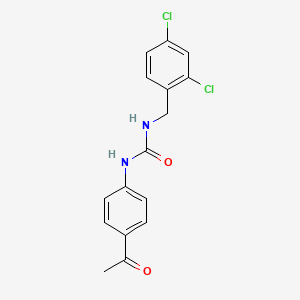

![molecular formula C15H23N3O2S B5754985 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)

2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions that introduce functional groups or modify existing ones to achieve the desired structural complexity. For instance, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, showcasing the method's ability to incorporate various functional groups into the piperidine framework, resulting in compounds with significant yields (Dotsenko et al., 2012). Similarly, the reactivity of nitrophenylsubstituted cyclic amines in dehydrogenations highlights the versatility of piperidine derivatives in undergoing chemical transformations (Möhrle & Mehrens, 1998).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine, is characterized by its nitrogen-containing six-membered ring, which significantly influences its chemical reactivity and physical properties. Studies on the molecular and electronic structures have shown extensive charge-assisted hydrogen bonding, indicating the polarized nature of these molecules and their potential for forming stable molecular arrangements through intermolecular interactions (Quesada et al., 2004).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the unexpected rapid aerobic transformation of piperidine radicals highlights the compound's susceptibility to oxidative processes and its interaction with biological molecules like cytochrome P450, providing insights into its metabolic stability and reactivity (Babic et al., 2020). Furthermore, the application of the Hammett relationship to thiophens underscores the influence of substituents on the compound's reactivity, offering a predictive model for understanding its chemical behavior (Spinelli et al., 1972).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence of substituents, which can alter the compound's polarity, hydrogen bonding capability, and overall molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other chemical agents, define the utility of piperidine derivatives in chemical syntheses and biological applications. The antioxidative activity of piperidine nitroxides, influenced by their structure, exemplifies the role of the nitroxide moiety and the impact of substituents at the 4-position on scavenging reactive oxygen species (Li et al., 2006).

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine . Hindered amines are often used to prepare metallo-amide bases and selectively generate silylketene acetals .

Mode of Action

As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity . For instance, it might interact with its targets by donating its nitrogen lone pair, typical of amines .

Biochemical Pathways

It’s known that 2,2,6,6-tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . This suggests that the compound might be involved in similar reactions and pathways.

Result of Action

As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity

Action Environment

It’s known that 2,2,6,6-tetramethylpiperidine is a relatively stable compound . This suggests that the compound might exhibit similar stability under various environmental conditions.

Propiedades

IUPAC Name |

2,2,6,6-tetramethyl-N-(2-nitrophenyl)sulfanylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-14(2)9-11(10-15(3,4)17-14)16-21-13-8-6-5-7-12(13)18(19)20/h5-8,11,16-17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGSBJUYBXVVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NSC2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

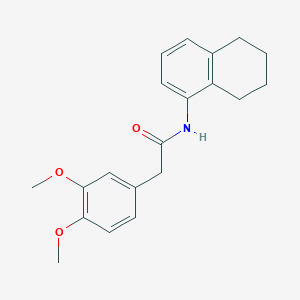

![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)

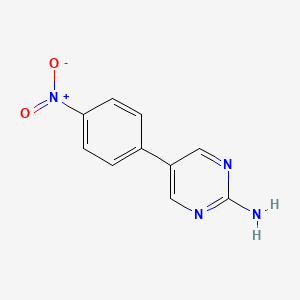

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)

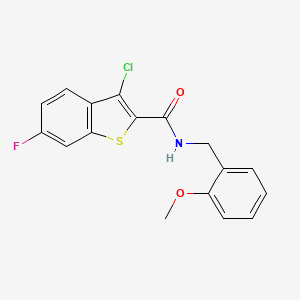

![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)

![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)